

Spectroscopic characterization of 4-Cinnolinol (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Cinnolinol

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Spectroscopic Profile of 4-Cinnolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **4-cinnolinol** (CAS: 18514-84-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive analytical profile. It is important to note that **4-cinnolinol** predominantly exists in its tautomeric form, cinnolin-4(1H)-one. Spectroscopic data overwhelmingly support this structure in solution and the solid state.

Spectroscopic Data Summary

The quantitative spectroscopic data for cinnolin-4(1H)-one are summarized in the tables below, providing a clear reference for identification and characterization.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Cinnolin-4(1H)-one

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d_6), which confirms the compound exists exclusively in the cinnolin-4(1H)-one form in this solvent.

| ¹ H NMR Data (DMSO-d ₆) | | ¹³ C NMR Data (DMSO-d ₆) | |
|---|------------|--|------------|
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 12.5 (s, 1H) | NH | 170.3 | C4 (C=O) |
| 8.25 (d, J=8.0 Hz, 1H) | H5 | 142.1 | C8a |
| 7.95 (d, 1H) | H3 | 134.4 | C7 |
| 7.82 (ddd, 1H) | H7 | 128.0 | C5 |
| 7.60 (d, J=8.5 Hz, 1H) | H8 | 125.4 | C6 |
| 7.55 (dd, 1H) | H6 | 121.8 | C4a |
| 116.3 | C8 | | |
| 114.7 | C3 | | |

s = singlet, d = doublet, ddd = doublet of doublet of doublets, dd = doublet of doublets. J = coupling constant in Hz.

Table 2: Infrared (IR) Spectroscopy Data for Cinnolin-4(1H)-one

While a publicly available experimental spectrum from databases was not located, the characteristic vibrational frequencies can be predicted based on the known tautomeric structure.

| Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|------------------------|---|---------------|
| N-H Stretch | 3200 - 3000 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong |
| N-H Bend | 1550 - 1500 | Medium |
| C-H Bend (Aromatic) | 900 - 675 | Strong |

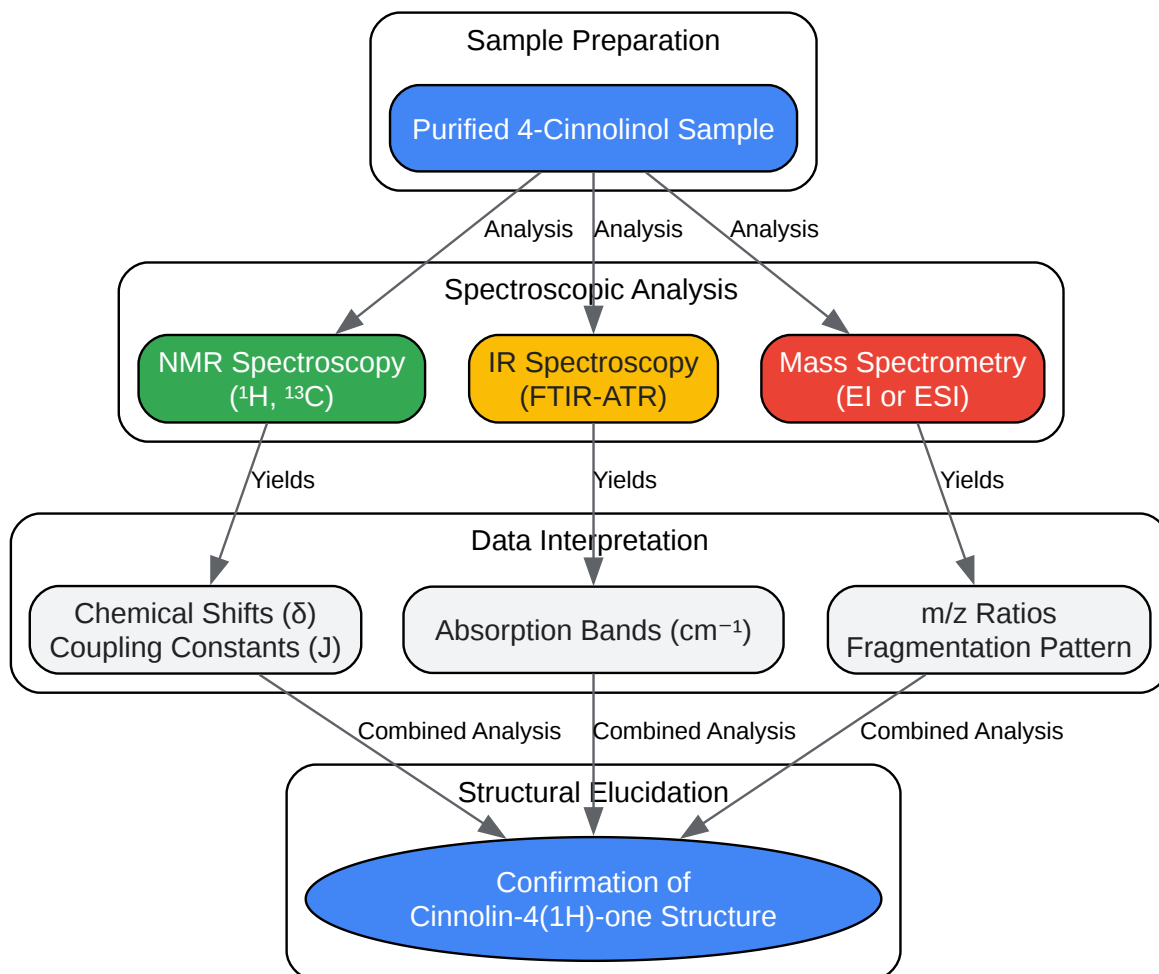
Table 3: Mass Spectrometry (MS) Data for Cinnolin-4(1H)-one

The mass spectrum is predicted based on the molecular formula C₈H₆N₂O.

| m/z Value | Assignment | Notes |
|-----------|---|---|
| 146 | [M] ^{+•} | Molecular Ion (Base Peak expected in many cases) |
| 118 | [M - CO] ^{+•} | Loss of carbon monoxide from the carbonyl group |
| 91 | [C ₆ H ₅ N] ^{+•} | Subsequent loss of HCN from the [M-CO] fragment |
| 90 | [C ₆ H ₄ N] ⁺ | Loss of a hydrogen radical from the m/z 91 fragment |

Experimental Workflows and Logical Relationships

The characterization of a compound like **4-cinnolinol** follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to confirm its structure.



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Caption: General workflow for the spectroscopic characterization of **4-Cinnolinol**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-cinnolinol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.^[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern spectrometers can reference the residual solvent peak.^[1]
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.^[1] Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum to singlets for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Calibrate the spectra using the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO- d_6 , $\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR Method):** The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount (a few milligrams) of the dry, powdered **4-cinnolinol** sample directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Sample Preparation (Thin Film Method):** Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).^[2] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film.^[2]
- **Data Acquisition:** Place the sample (ATR unit or salt plate) into the FTIR spectrometer. Record a background spectrum of the empty ATR crystal or clean salt plate first. Then,

record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **4-cinnolinol** (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.^[1] The solution must be free of any particulate matter; filter if necessary to prevent clogging the instrument.
- **Ionization:** Introduce the sample into the mass spectrometer.
 - **Electron Ionization (EI):** For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - **Electrospray Ionization (ESI):** For ESI, the solution is pumped through a charged capillary at a low flow rate, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., $[\text{M}+\text{H}]^+$ in positive ion mode). ESI is a "soft" ionization technique that typically results in less fragmentation than EI.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection and Data Processing:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is displayed as a plot of relative intensity versus m/z . Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

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